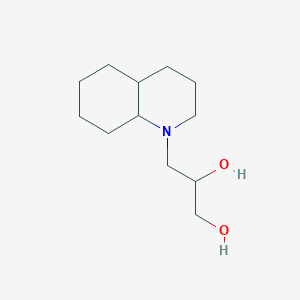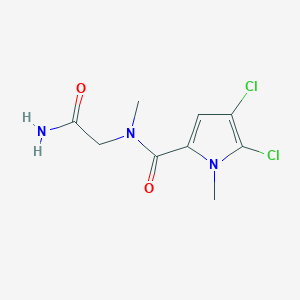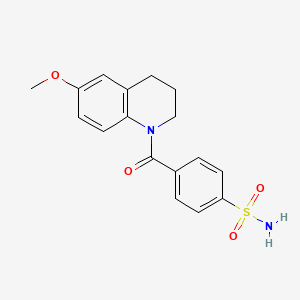
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide, also known as MTQ-BSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTQ-BSA is a sulfonamide derivative of 6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylic acid, which has been shown to exhibit various biological activities.
作用机制
The mechanism of action of 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is not yet fully understood. However, it has been suggested that it may exert its anti-inflammatory and anti-cancer activities through the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the initiation and progression of inflammation. 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the main advantages of using 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide in lab experiments is its ability to inhibit inflammation and cancer cell growth. This makes it a valuable tool for studying the mechanisms involved in these processes. However, one of the limitations of using 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide. One potential direction is to further investigate its mechanism of action, which may lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another potential direction is to explore its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Overall, 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has shown great potential in scientific research and its continued study may lead to significant advancements in various fields.
合成方法
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 6-methoxy-1,2,3,4-tetrahydroquinoline-1-carboxylic acid with benzene-1-sulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide.
科学研究应用
4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities. 4-(6-Methoxy-1,2,3,4-tetrahydroquinoline-1-carbonyl)benzene-1-sulfonamide has also been shown to inhibit the growth of various cancer cells, including breast cancer cells and lung cancer cells.
属性
IUPAC Name |
4-(6-methoxy-3,4-dihydro-2H-quinoline-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-23-14-6-9-16-13(11-14)3-2-10-19(16)17(20)12-4-7-15(8-5-12)24(18,21)22/h4-9,11H,2-3,10H2,1H3,(H2,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJELURSUJAZKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)

![5-[(5-Bromothiophen-2-yl)sulfonylamino]-2-chlorobenzoic acid](/img/structure/B7570915.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
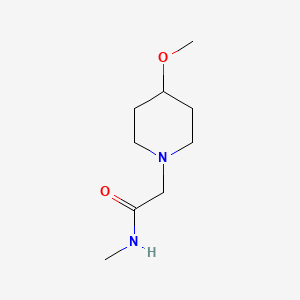

![N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]-4-(thiophen-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B7570942.png)
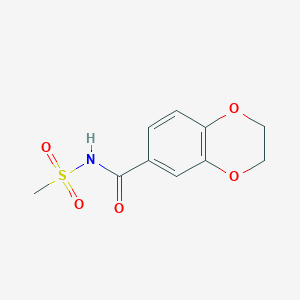
![Methyl 3-[(2-chloro-4-nitrobenzoyl)-ethylamino]propanoate](/img/structure/B7570949.png)
